3-(2,6-Dimethylphenyl)propionic acid
Overview
Description
3-(2,6-Dimethylphenyl)propionic acid is a chemical compound that is structurally related to propionic acid derivatives. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structures, and chemical properties are described, which can provide insights into the analysis of 3-(2,6-Dimethylphenyl)propionic acid.
Synthesis Analysis
The synthesis of related compounds involves starting materials such as (S)-malic acid and employs a series of reactions including ester reduction, epoxide formation, and reductive epoxide opening to achieve the desired stereochemistry and functional groups . This approach could potentially be adapted for the synthesis of 3-(2,6-Dimethylphenyl)propionic acid by choosing appropriate starting materials and reaction conditions that introduce the 2,6-dimethylphenyl group.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2,6-Dimethylphenyl)propionic acid has been characterized using X-ray crystallography. For example, the crystal structure of 3-chloro-2,2-bis(chloromethyl)propionic acid-1 was determined, revealing that molecules are interconnected by hydrogen bridges to form dimers . Such structural analyses are crucial for understanding the molecular conformation and potential intermolecular interactions of 3-(2,6-Dimethylphenyl)propionic acid.
Chemical Reactions Analysis
The reactivity of propionic acid derivatives can be illustrated by the formation of complexes with metals. For instance, 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid acts as a tripodal N, N, O ligand to form complexes with manganese and rhenium . This suggests that 3-(2,6-Dimethylphenyl)propionic acid could also participate in forming complexes with metals, which could be relevant in catalysis or material science applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of propionic acid derivatives can be inferred from related compounds. For example, the thermal analysis and temperature-dependent measurements of 3-chloro-2,2-bis(chloromethyl)propionic acid-1 did not indicate a phase transition within a certain temperature range, which provides information on the thermal stability of the compound . Such data are valuable for understanding the behavior of 3-(2,6-Dimethylphenyl)propionic acid under various conditions.
Scientific Research Applications
Crystal Structure and Molecular Packing
- N-(2,6-Dimethylphenyl)succinamic acid, a compound related to 3-(2,6-Dimethylphenyl)propionic acid, has been studied for its crystal structure, revealing anti-orientation of N—H and C=O bonds and two-dimensional array formation via hydrogen bonds (B. Gowda et al., 2009).
Synthesis of Benzofuro Compounds
- Research on the synthesis of benzofuro compounds, using related chemicals like 2-(2,4-Dimethylphenoxy)propionic acid, indicates potential applications in chemical synthesis and drug development (M. Hogale et al., 1995).
Development of Metal-Organic Frameworks
- Studies on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks highlight the potential of 3-(2,6-Dimethylphenyl)propionic acid derivatives in the development of fluorescence sensors for chemicals (B. Shi et al., 2015).
Copolymerization and Material Science
- Research into the copolymerization of ω-alkenoates with α-olefins and ethylene, using esters like 2,6-dimethylphenyl ester of 10-undecenoic acid, shows the application of 3-(2,6-Dimethylphenyl)propionic acid in material science, particularly in the creation of functional polymers (M. Purgett et al., 1989).
Organic Synthesis and Analytical Chemistry
- The synthesis and study of organotin derivatives with 2-[(2,6-dimethylphenyl)amino]benzoic acid provide insights into the chemical properties and potential applications in analytical chemistry and organic synthesis (V. Dokorou et al., 2004).
Environmental Applications
- Propionic acid-based deep eutectic solvents, synthesized using propionic acid, show potential for applications in environmental science, particularly in ultra-deep oxidative desulfurization activities (C. Mao et al., 2017).
Safety And Hazards
Future Directions
Propionic acid and its derivatives have found applications in various industries including food, cosmetics, plastics, and pharmaceuticals . With advancements in metabolic engineering and heterologous expression, it is expected that the production and application of these compounds will continue to expand .
properties
IUPAC Name |
3-(2,6-dimethylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUMYLYPFFNWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444974 | |
Record name | 3-(2,6-dimethylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dimethylphenyl)propanoic Acid | |
CAS RN |
192725-73-8 | |
Record name | 3-(2,6-dimethylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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